molecular formula C26H23NO4S B602267 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid CAS No. 199191-67-8

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid

Cat. No.: B602267
CAS No.: 199191-67-8
M. Wt: 445.53
InChI Key:
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Description

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is particularly interesting due to its potential therapeutic applications and its role as an intermediate in the synthesis of other biologically active compounds.

Scientific Research Applications

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method is the Gabriel synthesis, which involves the deprotonation of phthalimide by a strong base such as potassium hydroxide, followed by nucleophilic substitution with an alkyl halide . The reaction conditions usually require heating and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phthalimide moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a strong base like potassium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[methyl-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWSULHSCQVWPV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127041
Record name 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199191-67-8
Record name 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199191-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid
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2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid
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2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid
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2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid
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2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid
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2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid

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